5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one
Description
Properties
CAS No. |
918543-26-7 |
|---|---|
Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-acetyl-4-methyl-1-phenyl-3-pyrimidin-2-ylsulfanylpyridin-2-one |
InChI |
InChI=1S/C18H15N3O2S/c1-12-15(13(2)22)11-21(14-7-4-3-5-8-14)17(23)16(12)24-18-19-9-6-10-20-18/h3-11H,1-2H3 |
InChI Key |
IUAUIOZNQPKHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide (MeONa) in butanol (BuOH) . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyridinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid for oxidizing the sulfanyl group.
Reduction: Sodium borohydride for reducing carbonyl groups.
Substitution: Various electrophiles or nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl or pyrimidinyl derivatives.
Scientific Research Applications
5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiproliferative agents, antimicrobial agents, and inhibitors of protein kinases
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Key Observations :
Key Insights for the Target Compound :
Key Differences :
- The target compound’s synthesis likely follows regioselective cyclization of enyne acetates , contrasting with quinazolines requiring rearrangement steps .
- Parallel synthesis methods for 3-phenyl derivatives allow rapid SAR exploration but may lack regiocontrol compared to the target’s methodology.
Stability and Reactivity
- Sulfur Bridges : The pyrimidinylsulfanyl group in the target compound is less prone to oxidation than aliphatic thioethers, improving stability over compounds like 4-nitrobenzylsulfanyl quinazolines .
- Acetyl Group : May undergo hydrolysis under strong acidic/basic conditions, necessitating careful handling compared to methyl or phenyl derivatives.
Biological Activity
5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an acetyl group, a methyl group, a phenyl group, and a pyrimidine moiety linked through a sulfanyl group. Its chemical formula is , which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyridine and pyrimidine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | E. coli |
| Control (Isoniazid) | 0.25 | S. aureus |
The minimum inhibitory concentration (MIC) for similar compounds has been reported as low as 3.12 µg/mL against S. aureus, indicating that derivatives of this structure may also exhibit potent antimicrobial properties .
Anticancer Activity
The compound's structural components suggest potential anticancer activity, particularly against rapidly dividing cells. Research on related compounds has demonstrated significant antiproliferative effects in various cancer cell lines, with IC50 values often below 10 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Control (Doxorubicin) | 0.5 | A549 (lung cancer) |
| Control (Paclitaxel) | 0.8 | MCF7 (breast cancer) |
In vitro studies have shown that compounds similar to this one can inhibit the growth of cancer cells such as A549 and MCF7 with varying degrees of effectiveness .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Interference with DNA Replication : Compounds that target nucleic acids can prevent replication in rapidly dividing cells, contributing to their anticancer effects.
- Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation in bacterial strains, enhancing their antimicrobial potential.
Case Studies
A recent study evaluated the antibacterial efficacy of various pyridine derivatives against resistant strains of bacteria, demonstrating that modifications in the sulfanyl group significantly enhance activity . Another study focused on the cytotoxicity of similar compounds against human cancer cell lines, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
